molecular formula C18H18F2N2O B2931709 1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane CAS No. 2191266-53-0

1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane

Katalognummer: B2931709
CAS-Nummer: 2191266-53-0
Molekulargewicht: 316.352
InChI-Schlüssel: YWVCFJDLFNWXCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane is a synthetic organic compound featuring a spirocyclic scaffold with a 6-azaspiro[2.5]octane core. The molecule is substituted with two fluorine atoms at the 1,1-positions and a 4-(1H-pyrrol-1-yl)benzoyl group at the 6-position. Key properties include:

  • Molecular formula: C₁₉H₁₈F₂N₂O
  • Structural features: Spirocyclic system: The 6-azaspiro[2.5]octane core introduces conformational rigidity, influencing binding interactions in biological systems . Fluorine substituents: The 1,1-difluoro group enhances electronegativity and metabolic stability .

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to other azaspiro derivatives targeting enzymes or receptors in therapeutic applications .

Eigenschaften

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-18(20)13-17(18)7-11-22(12-8-17)16(23)14-3-5-15(6-4-14)21-9-1-2-10-21/h1-6,9-10H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVCFJDLFNWXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core followed by the introduction of the difluoro and pyrrole substituents. Key steps may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the difluoro groups using reagents like diethylaminosulfur trifluoride (DAST).

    Coupling Reactions: Attachment of the pyrrole ring via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with 6-Azaspiro[2.5]octane Core

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Biological Activity/Application Reference
1,1-Difluoro-6-azaspiro[2.5]octane 1,1-difluoro C₇H₁₁F₂N Core scaffold; used as a precursor for further derivatization Intermediate in drug synthesis
6-((3-Chloro-4-methylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane Sulfonyl group with chloro/methyl substituents C₁₄H₁₅ClF₂NO₂S Enhanced electron-withdrawing properties; potential protease inhibition Under investigation as enzyme inhibitor
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one Diphenylpropanone side chain C₂₂H₂₃F₂NO Hydrophobic substituent; likely CNS-targeting Neurological disorder candidate
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one Trifluoromethylphenyl group C₁₇H₁₈F₅NO Strong electron-withdrawing CF₃ group; improved membrane permeability Anticancer or anti-inflammatory applications
Vorbipiprant (CR6086) 4-(Trifluoromethyl)benzyl and cyclopropane substituents C₂₆H₂₇F₃N₂O₃ EP4 receptor antagonist; immunomodulatory properties Phase II trials for rheumatoid arthritis
2-(6-Azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]... Difluoropiperidine and pyrimidine groups C₂₆H₃₄F₂N₆O₄S KIF18A kinase inhibitor; disrupts mitotic spindle dynamics Antineoplastic agent candidate

Functional Group Analysis

  • Electron-Withdrawing Groups :
    • Fluorine (F) and sulfonyl (-SO₂-) groups (e.g., ) enhance metabolic stability and binding affinity to polar active sites.
    • Trifluoromethyl (-CF₃) groups (e.g., ) improve lipophilicity and bioavailability.
  • Aromatic Systems: Pyrrol-1-ylbenzoyl (target compound) and quinoline derivatives (e.g., ) enable π-π interactions critical for receptor binding.
  • Spirocyclic Rigidity :
    • The 6-azaspiro[2.5]octane core restricts conformational flexibility, optimizing target engagement (e.g., ).

Pharmacological and Physicochemical Comparisons

  • Solubility: Compounds with hydrophilic substituents (e.g., sulfonamides in ) exhibit higher aqueous solubility than hydrophobic analogues (e.g., diphenylpropanone in ).
  • Binding Affinity: Vorbipiprant’s cyclopropane and trifluoromethyl groups contribute to nanomolar EP4 receptor affinity , whereas simpler derivatives (e.g., ) lack target specificity.
  • Metabolic Stability: Fluorinated derivatives (e.g., target compound, ) resist oxidative degradation compared to non-fluorinated spirocycles.

Key Research Findings

Conformational Analysis :

  • X-ray crystallography of similar compounds (e.g., ) reveals that the 6-azaspiro[2.5]octane core adopts a puckered conformation, optimizing interactions with planar binding pockets.

Structure-Activity Relationships (SAR) :

  • Substitution at the 6-position with aromatic groups (e.g., benzoyl in the target compound) correlates with improved potency in enzyme inhibition assays .

Therapeutic Potential: Vorbipiprant demonstrates efficacy in reducing inflammation in preclinical models, validating the azaspiro scaffold’s utility in immunomodulation .

Biologische Aktivität

1,1-Difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane is a compound of interest due to its unique structural features and potential biological activities. The azaspiro compound framework is known for its diverse pharmacological properties, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A spirocyclic core that contributes to its biological activity.
  • A difluoro substituent that may enhance lipophilicity and bioavailability.
  • A pyrrole ring that is often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds with similar structures. For instance, derivatives of azaspiro compounds have shown promise as inhibitors of cancer cell proliferation. In vitro assays demonstrated that certain analogs could induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar effects.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-73.2Cell cycle arrest
1,1-Difluoro...TBDTBDTBD

Antimicrobial Activity

The azaspiro framework has also been linked to antimicrobial properties. Studies investigating related compounds have reported significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Research into neuroprotective agents has identified several spirocyclic compounds as potential candidates for treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems or exert antioxidant effects is crucial for their protective roles against neuronal damage.

Case Studies

A notable case study involved the synthesis and evaluation of a series of azaspiro derivatives, including this compound. The study assessed their biological activities using various in vitro assays:

Study Findings:

  • Synthesis: The compound was synthesized via a multi-step reaction involving key intermediates.
  • Biological Assays: The final product was evaluated against several cancer cell lines and exhibited promising results in inhibiting cell growth.

Q & A

What synthetic strategies are recommended for constructing the spirocyclic core of 1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane?

Basic Research Focus : Route design for spirocyclic systems.
Methodological Answer :
The synthesis of the 6-azaspiro[2.5]octane scaffold requires addressing steric constraints and regioselectivity. Key steps include:

  • Cyclopropanation : Use of Simmons-Smith reagents or transition-metal-catalyzed cyclopropanation to form the strained spirocyclic ring .
  • Fluorination : Electrophilic fluorination (e.g., Selectfluor) or deoxyfluorination (e.g., DAST) to introduce difluoro groups, with careful monitoring of stereochemical outcomes via 19F^{19}\text{F}-NMR .
  • Benzoylation : Friedel-Crafts acylation or Pd-mediated coupling to attach the 4-(1H-pyrrol-1-yl)benzoyl group, ensuring compatibility with the spirocyclic amine .
    Validation : Monitor intermediates via LC-MS and confirm regiochemistry using 2D NMR (e.g., NOESY) .

How can crystallographic data resolve conformational ambiguities in the spirocyclic structure?

Advanced Research Focus : Structural flexibility and ring puckering.
Methodological Answer :
The spiro[2.5]octane system exhibits conformational flexibility due to the cyclopropane ring. To resolve this:

  • X-ray Diffraction : Use SHELXL for refinement, as it handles small-molecule crystallography with high precision. Define puckering parameters using Cremer-Pople coordinates to quantify deviations from planarity .
  • Comparisons : Contrast with structurally related compounds (e.g., 6-azaspiro[3.3]heptane derivatives) to identify torsional strain patterns .
    Data Contradictions : If crystallographic data conflicts with computational models (e.g., DFT-optimized geometries), re-examine hydrogen bonding or solvent effects in the crystal lattice .

How do electronic effects of the difluoro and pyrrole substituents influence reactivity in cross-coupling reactions?

Advanced Research Focus : Substituent-directed reactivity.
Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The electron-withdrawing difluoro group may deactivate the spirocyclic ring, while the pyrrole’s electron-rich nature directs functionalization to the benzoyl moiety .
  • Experimental Validation : Perform Suzuki-Miyaura coupling on the pyrrole-bearing aryl group, using Pd(PPh3_3)4_4 as a catalyst, and compare yields with non-fluorinated analogs .
    Contradictions : If unexpected regioselectivity arises, use 19F^{19}\text{F}-NMR to assess through-space fluorine interactions influencing reaction pathways .

What analytical workflows are optimal for assessing purity and stability of this compound under physiological conditions?

Basic Research Focus : Purity profiling and degradation studies.
Methodological Answer :

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Monitor for hydrolytic cleavage of the spirocyclic amine or benzoyl group .
  • Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Use 1H^{1}\text{H}-NMR to detect hydrolysis or ring-opening by tracking methylene proton shifts .
    Advanced Tip : Pair with molecular dynamics simulations to predict degradation pathways under varying pH/temperature .

How can researchers address discrepancies in reported biological activities of structurally related azaspiro compounds?

Advanced Research Focus : Structure-activity relationship (SAR) contradictions.
Methodological Answer :

  • Comparative Assays : Test the target compound alongside analogs (e.g., Vorbipiprant, an EP4 antagonist with a similar 6-azaspiro[2.5]octane core) in receptor-binding assays. Use radioligand displacement studies to quantify affinity .
  • Conformational Analysis : If activity differs despite structural similarity, perform free-energy perturbation (FEP) calculations to evaluate binding pocket compatibility with spirocyclic conformers .
    Case Study : Sovilnesib (AMG 650) contains a 6-azaspiro[2.5]octane group; compare its pharmacokinetic data with the target compound to identify metabolically labile sites .

What strategies mitigate racemization during synthesis of stereochemically complex intermediates?

Advanced Research Focus : Chirality preservation.
Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinones or Ellman sulfinamides to control stereochemistry during cyclopropanation or benzoylation .
  • Low-Temperature Conditions : Perform fluorination steps at –78°C to minimize thermal racemization .
  • Enantiomeric Excess (ee) Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) or 19F^{19}\text{F}-NMR with chiral shift reagents .

How does the compound’s logP and solubility profile impact its suitability for in vivo studies?

Basic Research Focus : Physicochemical profiling.
Methodological Answer :

  • logP Determination : Use shake-flask method with octanol/water partitioning. The difluoro groups likely increase hydrophobicity, necessitating formulation with cyclodextrins or lipid nanoparticles .
  • Solubility Screen : Test in DMSO, PBS, and simulated gastric fluid. Poor aqueous solubility may require prodrug strategies (e.g., esterification of the benzoyl group) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.